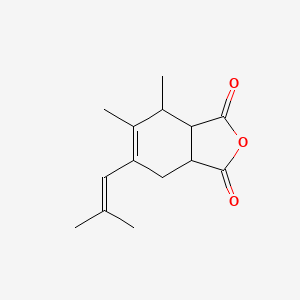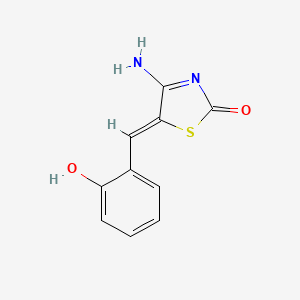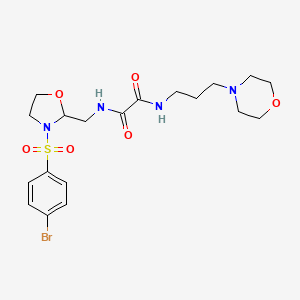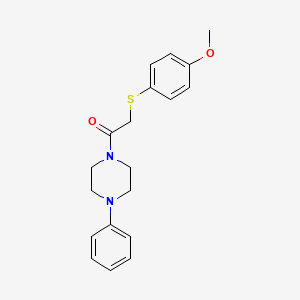
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research. DSP-4 is a potent and specific noradrenergic neurotoxin that targets the noradrenergic neurons in the brain and spinal cord.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the selective uptake of the neurotoxin by noradrenergic neurons via the norepinephrine transporter (NET). Once inside the neuron, this compound is metabolized into a reactive species that causes selective degeneration of noradrenergic neurons. The exact mechanism of selective degeneration is not fully understood, but it is thought to involve oxidative stress and other cellular mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. At low doses, this compound causes selective degeneration of noradrenergic neurons in the brain and spinal cord. At higher doses, this compound can also affect other neurotransmitter systems, such as the serotonin and dopamine systems. The physiological effects of this compound include impaired learning and memory, altered stress response, and altered sleep-wake cycles.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine in lab experiments include its selectivity for noradrenergic neurons, its ability to induce selective degeneration, and its well-established mechanism of action. The limitations of using this compound in lab experiments include its potential effects on other neurotransmitter systems, its dose-dependent effects, and its potential for non-specific toxicity.
Future Directions
For research on 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine include the development of new animal models to study the role of the noradrenergic system in various pathological conditions, such as depression, anxiety, and addiction. Additionally, new methods for the selective targeting of noradrenergic neurons using this compound or other neurotoxins may be developed to further elucidate the role of the noradrenergic system in health and disease.
Conclusion
In conclusion, this compound is a potent and selective neurotoxin that has been widely used in scientific research to study the noradrenergic system in the brain and its role in various physiological and pathological conditions. The synthesis of this compound is straightforward, and its mechanism of action is well-established. While this compound has limitations, its advantages make it a valuable tool for studying the noradrenergic system in the brain. Future research on this compound may lead to new insights into the role of the noradrenergic system in health and disease.
Synthesis Methods
The synthesis of 1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of this compound with sodium hydroxide in methanol. The reaction takes place at room temperature and produces this compound as a white solid. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Scientific Research Applications
1-(2,4-Dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been widely used in scientific research to study the noradrenergic system in the brain and its role in various physiological and pathological conditions. This compound has been used to induce selective degeneration of noradrenergic neurons in animal models, such as rats and mice. This selective degeneration of noradrenergic neurons has been used to study the role of the noradrenergic system in various physiological processes, such as learning and memory, attention, and stress response.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)20-8-10-21(11-9-20)24(22,23)17-7-4-14(18)12-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESXJMYFRLONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)
![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)


![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)